molecular formula C9H4F3NO3 B1611437 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 97928-01-3

7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B1611437
CAS No.: 97928-01-3
M. Wt: 231.13 g/mol
InChI Key: AJVKTPKCOKFIAS-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of oxazines. This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which is fused with an oxazine ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the cyclization of anthranilic acids. One common method is the reaction of anthranilic acids with phosgene, triphosgene, or ethyl chloroformate as the source of the carbonyl group . Due to the high toxicity of phosgene and its analogs, alternative methods have been developed, such as the catalytic carbonylation of substituted anilines with carbon monoxide .

Industrial Production Methods: In industrial settings, the production of this compound may involve the transformation of phthalic anhydride derivatives. This approach includes reactions with trimethylsilyl azide, leading to the formation of 2-carboxybenzoyl azide and 2-carboxyphenylisocyanate as intermediates .

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or Oxone.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinediones, while substitution reactions can produce various substituted oxazines .

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with molecular targets and pathways within biological systems. For instance, it has been shown to inhibit certain enzymes, which can lead to antibacterial effects . The compound’s structure allows it to fit into the active sites of target enzymes, thereby blocking their activity and exerting its biological effects.

Comparison with Similar Compounds

Uniqueness: What sets 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione apart is the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This unique feature makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

7-(trifluoromethyl)-1H-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)4-1-2-5-6(3-4)13-8(15)16-7(5)14/h1-3H,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVKTPKCOKFIAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468892
Record name 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97928-01-3
Record name 7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of phosgene (9.9 g) in toluene (100 ml) was added dropwise to a stirred solution of 2-amino-4-trifluoromethylbenzoic acid (6.9 g) and sodium carbonate (3.2 g) in water (100 ml) cooled in ice. Coolant was removed, the mixture was stirred for 2 hours, and the resulting solid was collected by filtration. The solid was dissolved in ethyl acetate and the solution was dried over anhydrous magnesium sulphate and then evaporated under reduced pressure. The resulting solid was crystallised from ethyl acetate to give the novel compound 7-trifluoromethyl-1H-3,1-benzoxazine-2,4-dione, m.p. 243°-245° (dec.)
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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